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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

A Head-to-Head Comparison of C18 Columns for
Sofosbuvir Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals

The analytical control of impurities in active pharmaceutical ingredients (APIs) is a critical

aspect of drug development and manufacturing. For Sofosbuvir, a direct-acting antiviral agent

for the treatment of Hepatitis C, ensuring the accurate detection and quantification of impurities

is paramount for its safety and efficacy. The choice of the HPLC column, particularly the

stationary phase, plays a pivotal role in achieving the desired separation of Sofosbuvir from its

potential process-related impurities and degradation products.

This guide provides a comparative overview of different C18 reversed-phase HPLC columns

that have been utilized for the analysis of Sofosbuvir impurities. While a definitive "best" column

is dependent on the specific impurities of interest and the desired chromatographic

performance, this comparison aims to provide a data-driven starting point for method

development and column selection.

Performance Comparison of C18 Columns
The following tables summarize the specifications and reported performance of three

commonly cited C18 columns in the literature for Sofosbuvir impurity analysis: the Agilent

Eclipse XDB-C18, Waters X-Bridge BEH C18, and Kromasil 100 C18. It is important to note
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that the data presented is compiled from various studies, and therefore, the experimental

conditions may not be identical. This should be considered when making direct comparisons.

Table 1: C18 Column Specifications

Feature
Agilent Eclipse
XDB-C18

Waters X-Bridge
BEH C18

Kromasil 100 C18

Particle Type Porous Silica
Ethylene Bridged

Hybrid (BEH)

Spherical Porous

Silica

Particle Size (µm) 5 2.5, 3.5, 5 3.5, 5, 10

Pore Size (Å) 80 130 100

Endcapping Double endcapped Yes Yes

pH Range 2 - 9 1 - 12 1.5 - 9.5

Carbon Load (%) Not specified ~17% ~19%

Table 2: Reported Chromatographic Performance for Sofosbuvir and Impurities
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Parameter
Agilent Eclipse
XDB-C18[1][2]

Waters X-Bridge
BEH C18[3]

Kromasil 100
C18[1]

Sofosbuvir Retention

Time (min)
~3.67

Not explicitly stated,

but good separation

observed

~54.28 (in a gradient

method)

Impurity Retention

Time(s) (min)

Phosphoryl impurity:

~5.70

Degradation products

well-separated from

the main peak

Methyl ester impurity:

~36.31, Ethyl ester

impurity: ~43.77 (in a

gradient method)

Resolution (Rs)

> 2 between

Sofosbuvir and

phosphoryl impurity

Good separation of all

peaks
Not specified

Tailing Factor (Tf) < 1.5 for both peaks
Good peak shape

reported
Not specified

Theoretical Plates (N) > 2000 for both peaks Not specified Not specified

Disclaimer:The data in Table 2 is sourced from different studies that may have employed varied

experimental conditions (e.g., mobile phase composition, gradient profiles, flow rates).

Therefore, this table should be used as a general guide and not as a direct head-to-head

comparison.

Experimental Protocols
Below is a representative experimental protocol for the analysis of Sofosbuvir impurities using a

C18 column, based on common methodologies found in the literature. This protocol can serve

as a starting point for method development.

A. Chromatographic Conditions

HPLC System: A gradient HPLC system with a UV or PDA detector.

Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B

0 30

15 70

20 70

22 30

| 25 | 30 |

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 260 nm.

Injection Volume: 10 µL.

B. Sample Preparation

Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir

reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Impurity Standard Solutions: Prepare individual or mixed standard solutions of known

Sofosbuvir impurities in the mobile phase.

Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or crush the

tablet formulation in the mobile phase to achieve a target concentration similar to the

standard solution. Filter the solution through a 0.45 µm nylon or PTFE syringe filter before

injection.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method,

Sofosbuvir can be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at
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60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), and oxidation (e.g., 3% H₂O₂ at room

temperature). The stressed samples are then neutralized and diluted with the mobile phase

before analysis.

Mandatory Visualization
Experimental Workflow for Sofosbuvir Impurity Analysis
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Workflow for Sofosbuvir Impurity Analysis by HPLC

Sample Preparation

HPLC Analysis

Data Processing & Analysis
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Filter through 0.45 µm Syringe Filter

Inject into HPLC System

Separation on C18 Column

UV/PDA Detection at 260 nm

Obtain Chromatogram

Peak Integration & Identification

Quantify Impurities

Generate Report

Click to download full resolution via product page

Caption: A generalized workflow for the analysis of Sofosbuvir impurities using HPLC.
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Conclusion
The selection of an appropriate C18 column is a critical step in the development of a robust

and reliable method for Sofosbuvir impurity analysis. While the Agilent Eclipse XDB-C18,

Waters X-Bridge BEH C18, and Kromasil 100 C18 have all been successfully employed, the

optimal choice will depend on the specific separation requirements. The Waters X-Bridge BEH

C18, with its extended pH stability, may offer greater flexibility in mobile phase optimization.

The Agilent Eclipse XDB-C18 has demonstrated good performance for specific process

impurities. The Kromasil 100 C18 is a widely used stationary phase with a long history of

reliable performance.

It is recommended that researchers and scientists perform a column screening study with a

selection of C18 and potentially other stationary phases (e.g., Phenyl-Hexyl) to identify the

most suitable column for their specific Sofosbuvir sample and impurity profile. The experimental

protocol provided in this guide can serve as a solid foundation for such a study. By

systematically evaluating different columns and optimizing the chromatographic conditions, a

sensitive, specific, and accurate method for Sofosbuvir impurity analysis can be developed and

validated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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